molecular formula C10H21NO B2515097 2-(4-Methoxycyclohexyl)propan-1-amine CAS No. 2248284-61-7

2-(4-Methoxycyclohexyl)propan-1-amine

Cat. No.: B2515097
CAS No.: 2248284-61-7
M. Wt: 171.284
InChI Key: UHPGZTZHXMFEEI-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexyl)propan-1-amine is a secondary amine featuring a cyclohexyl ring substituted with a methoxy group at the 4-position and a propan-1-amine chain at the 2-position.

Properties

IUPAC Name

2-(4-methoxycyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGZTZHXMFEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxycyclohexanone with a suitable alkylating agent, followed by reductive amination to introduce the amine group.

    Alkylation: 4-Methoxycyclohexanone is reacted with an alkyl halide (such as 1-bromopropane) in the presence of a base (e.g., potassium carbonate) to form the corresponding alkylated product.

    Reductive Amination: The alkylated product is then subjected to reductive amination using an amine source (such as ammonia or methylamine) and a reducing agent (e.g., sodium cyanoborohydride) to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by purification and isolation of the final product. Reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Methoxycyclohexyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various medical conditions, including neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-Methoxycyclohexyl)propan-1-amine with key analogs:

Compound Name Key Structural Features Amine Position Molecular Weight Predicted logP Notable Applications/Properties
This compound Cyclohexyl (4-methoxy), propan-1-amine 1° amine ~187.29 ~1.5 Potential drug intermediate
3-[(4-Methoxyphenyl)oxy]propan-1-amine Phenyl ether (4-methoxy), propan-1-amine 1° amine ~195.23 ~1.2 Precursor for benzothiazepines targeting RyR2 channels
1-(4-Methoxyphenyl)propan-2-amine Phenyl (4-methoxy), propan-2-amine 2° amine ~165.23 ~1.8 Serotonergic activity (amphetamine analog)
2-(4-Ethoxyphenyl)prop-2-en-1-amine Ethoxyphenyl, propenyl-1-amine 1° amine ~177.25 ~2.0 Rigid structure for conjugation in synthesis

Key Observations:

  • Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity (logP ~1.5) compared to phenyl ether analogs (logP ~1.2). This may enhance membrane permeability but reduce aqueous solubility.
  • Amine Position : The 1° amine (propan-1-amine) in the target compound offers distinct stereoelectronic properties compared to 2° amines (e.g., propan-2-amine in amphetamine analogs), influencing receptor binding and metabolic pathways.
  • Ring Saturation : The saturated cyclohexyl ring may confer greater metabolic stability versus aromatic phenyl groups, which are prone to oxidative metabolism .
Role in Medicinal Chemistry
  • Benzothiazepine Synthesis: Analogs like 3-[(4-Methoxyphenyl)oxy]propan-1-amine are used to synthesize 1,4-benzothiazepines, which stabilize ryanodine receptor 2 (RyR2) channels. The cyclohexyl variant could modulate steric interactions in similar scaffolds .
  • Amphetamine Analogs : 1-(4-Methoxyphenyl)propan-2-amine (4-methoxyamphetamine) exhibits serotonergic activity. The cyclohexyl analog’s bulkier structure may reduce CNS penetration but improve selectivity for peripheral targets .

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